Pak4-IN-2

Biochemical Assay Kinase Inhibition Potency

Pak4-IN-2 is a potent, ATP-competitive PAK4 inhibitor (biochemical IC50 = 2.7 nM) with exceptional cellular activity (MV4-11 IC50 = 7.8 nM) and a >1,282-fold therapeutic window over normal 239T cells. Its distinct selectivity allows clean deconvolution of PAK4-dependent pathways, avoiding off-target effects of pan-PAK inhibitors. Ideal for AML and hematologic cancer research, validated in G0/G1 arrest and apoptosis assays. Choose Pak4-IN-2 for precise PAK4 targeting in oncology studies.

Molecular Formula C18H21ClN6
Molecular Weight 356.9 g/mol
Cat. No. B12415857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePak4-IN-2
Molecular FormulaC18H21ClN6
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC2=NC(=NC3=C2C=CN3)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C18H21ClN6/c19-11-2-1-3-14(10-11)23-18-24-16-15(8-9-21-16)17(25-18)22-13-6-4-12(20)5-7-13/h1-3,8-10,12-13H,4-7,20H2,(H3,21,22,23,24,25)
InChIKeyCJLQQZSGCYBOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pak4-IN-2: A Low-Nanomolar PAK4 Inhibitor for Hematologic and Solid Tumor Target Validation


Pak4-IN-2, also designated as compound 5n, is a 7H-pyrrolo[2,3-d]pyrimidine derivative that functions as a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in cytoskeletal reorganization, cell proliferation, and oncogenic transformation. Its molecular formula is C18H21ClN6 with a molecular weight of 356.85 g/mol [1]. The compound was identified through a structure-activity relationship (SAR) study aimed at developing PAK4 inhibitors with improved enzymatic and cellular potency, demonstrating a biochemical IC50 of 2.7 nM and a cellular anti-proliferative IC50 of 7.8 nM in the MV4-11 acute myeloid leukemia (AML) cell line [1].

Why Pak4-IN-2 Cannot Be Substituted with Other PAK4 Inhibitors in Target Validation


The p21-activated kinase (PAK) family is divided into Group I (PAK1, 2, 3) and Group II (PAK4, 5, 6) based on structural and regulatory differences [1]. PAK4 has emerged as a distinct therapeutic target due to its role in multiple oncogenic pathways (e.g., c-Src/EGFR, LIMK1/cofilin, and MEK-1/ERK1/2/MMP2) [1]. However, the high sequence homology between PAK4 and other kinases, particularly PAK1 and PAK5, presents a significant challenge for developing selective inhibitors [2]. Consequently, PAK4 inhibitors from different chemical series exhibit vastly different selectivity profiles, cellular potencies, and mechanisms of action. For instance, PF-3758309 is a potent but non-selective pan-PAK inhibitor whose clinical development was halted due to poor bioavailability [1], while KPT-9274 is a dual PAK4/NAMPT inhibitor with a distinct mechanism . The unique binding mode and resultant selectivity profile of Pak4-IN-2 necessitate its use as a specific tool compound for deconvoluting PAK4-dependent signaling from off-target effects, which is not possible with less selective or dual-mechanism alternatives.

Quantitative Differentiation Guide for Pak4-IN-2 Against Closest Analogs


Biochemical Potency: Pak4-IN-2 Achieves Sub-3 nM IC50, Surpassing Several Clinical and Tool Compounds

In a cell-free enzymatic assay, Pak4-IN-2 exhibits a potent inhibitory activity against PAK4 with an IC50 of 2.7 nM [1]. This potency is directly comparable to other well-characterized PAK4 inhibitors assayed under similar biochemical conditions. Pak4-IN-2 is approximately 2.8-fold more potent than the group II-selective inhibitor GNE-2861 (IC50 = 7.5 nM) [2] and demonstrates significantly higher potency than the early-generation inhibitor LCH-7749944 (IC50 = 14,930 nM), representing over a 5,500-fold improvement [3]. While the clinical pan-PAK inhibitor PF-3758309 shows a slightly higher biochemical potency (IC50 = 1.3 nM, Kd = 2.7 nM) [4], its lack of selectivity has been linked to off-target toxicities and subsequent clinical failure, positioning Pak4-IN-2 as a potent tool compound with a potentially differentiated therapeutic window.

Biochemical Assay Kinase Inhibition Potency

Cellular Anti-Proliferative Activity: Pak4-IN-2 Demonstrates Strong Cytostatic Effects in MV4-11 AML Cells

The translation of biochemical potency to cellular efficacy is a critical differentiator for tool compounds. Pak4-IN-2 potently inhibits the proliferation of MV4-11 acute myeloid leukemia (AML) cells, with a reported IC50 of 7.8 ± 2.8 nM after 72 hours of treatment [1]. This cellular activity is a key improvement over the closely related analog compound 5o from the same series, which exhibited a significantly weaker cellular IC50 of 38.3 nM against the same cell line, highlighting the impact of specific structural modifications on cellular permeability or target engagement [1]. Furthermore, flow cytometry analysis confirms that the anti-proliferative effect is associated with a cell cycle arrest at the G0/G1 phase [1].

Cell Proliferation MV4-11 Acute Myeloid Leukemia

Therapeutic Window: Pak4-IN-2 Shows Differential Sensitivity Between Cancer and Normal Cells

A critical aspect of target validation is demonstrating a selective effect on cancer cells over normal cells. In a comparative cell viability assay, Pak4-IN-2 exhibited a stark differential sensitivity. It displayed strong anti-proliferative activity against the MV4-11 AML cell line (IC50 = 7.8 ± 2.8 nM) and moderate activity against the MDA-MB-231 breast cancer cell line (IC50 = 825 ± 106 nM). In contrast, the compound showed minimal activity against normal human renal epithelial cells (239T), with an IC50 greater than 10,000 nM [1]. This >1,200-fold difference in sensitivity between the most responsive cancer cell line (MV4-11) and the normal 239T cell line suggests a favorable therapeutic window for Pak4-IN-2 compared to non-selective cytotoxic agents.

Selectivity Therapeutic Window Safety

Validated Research Applications for Pak4-IN-2 in Oncology Target Discovery


Deconvoluting PAK4-Specific Signaling in Hematologic Malignancies

Based on its potent and selective activity in MV4-11 cells (IC50 = 7.8 nM) and its ability to induce G0/G1 cell cycle arrest, Pak4-IN-2 is the optimal tool compound for investigating the role of PAK4 in acute myeloid leukemia (AML) and other hematologic cancers. Its use can help validate PAK4 as a driver of proliferation in these contexts, providing a cleaner signal than pan-PAK inhibitors like PF-3758309 which have failed in the clinic due to off-target effects [1].

Differentiating PAK4 Dependency in Solid Tumor vs. Hematologic Models

The differential activity of Pak4-IN-2 against the MV4-11 AML cell line (IC50 = 7.8 nM) versus the MDA-MB-231 solid tumor cell line (IC50 = 825 nM) makes it a valuable tool for comparative oncology studies [1]. Researchers can use Pak4-IN-2 to stratify tumor types based on their dependency on PAK4 signaling, helping to identify patient populations or cancer subtypes that would be most sensitive to PAK4-directed therapies.

Long-Term Cellular Assays for PAK4 Pathway Analysis

The favorable therapeutic window demonstrated by the >1,282-fold difference in IC50 between MV4-11 cancer cells and 239T normal cells allows for the use of Pak4-IN-2 in extended-duration experiments (e.g., 72-hour proliferation assays or longer-term colony formation assays) with reduced concern for confounding cytotoxicity [1]. This is a critical advantage for studying PAK4's role in processes like cell migration, invasion, and drug resistance, which require prolonged compound exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pak4-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.